(Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 905778-17-8
VCID: VC4470098
InChI: InChI=1S/C19H20N2O2S/c1-14-3-7-16(8-4-14)20-19-21(11-12-22)18(13-24-19)15-5-9-17(23-2)10-6-15/h3-10,13,22H,11-12H2,1-2H3
SMILES: CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44

(Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

CAS No.: 905778-17-8

Cat. No.: VC4470098

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol - 905778-17-8

Specification

CAS No. 905778-17-8
Molecular Formula C19H20N2O2S
Molecular Weight 340.44
IUPAC Name 2-[4-(4-methoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol
Standard InChI InChI=1S/C19H20N2O2S/c1-14-3-7-16(8-4-14)20-19-21(11-12-22)18(13-24-19)15-5-9-17(23-2)10-6-15/h3-10,13,22H,11-12H2,1-2H3
Standard InChI Key HCRBMBJUZKGTEY-VXPUYCOJSA-N
SMILES CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Key substituents include:

  • A p-tolylimino group (-N=C-C6H4-CH3) at position 2, introducing planarity and π-stacking potential.

  • A 4-methoxyphenyl group (-C6H4-OCH3) at position 4, contributing electron-donating effects via the methoxy moiety.

  • An ethanol side chain (-CH2CH2OH) at position 3, enhancing solubility and enabling hydrogen bonding.

The (Z)-configuration specifies spatial arrangement, with critical implications for molecular interactions and biological activity.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC19H20N2O2S
Molecular Weight340.44 g/mol
CAS Number905778-17-8
IUPAC Name2-[4-(4-methoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol
Topological Polar Surface Area72.6 Ų (estimated)

Synthetic Methodologies and Optimization

General Synthesis of Thiazole Derivatives

While no published route explicitly targets (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, analogous protocols for related iminothiazoles suggest a multi-step approach:

  • Thiazole Ring Formation:

    • Condensation of substituted acetophenones with thiourea in the presence of iodine, yielding 2-amino-4-arylthiazoles .

    • Example: Heating 4-methoxyacetophenone with thiourea and iodine at 100°C for 4 hours produces 2-amino-4-(4-methoxyphenyl)thiazole .

  • Imination Reaction:

    • Reaction of the thiazole amine with p-tolualdehyde under acidic conditions to form the imino linkage .

    • Solvent systems typically employ ethanol-glacial acetic acid (1:1) with reflux .

  • Ethanol Side Chain Introduction:

    • Alkylation of the thiazole nitrogen using ethylene oxide or 2-chloroethanol, followed by purification via recrystallization.

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
Thiazole formationI2, thiourea, 100°C, 4 h96
Iminationp-tolualdehyde, EtOH-HOAc, reflux70–85
N-Alkylation2-chloroethanol, K2CO3, DMF65–75

Spectroscopic Characterization and Computational Modeling

Experimental Spectral Data

Although full spectral assignments for the title compound remain unpublished, inferences derive from related structures:

  • IR Spectroscopy:

    • Strong absorption at ~1700 cm⁻¹ (C=O stretch absent, confirming ethanol over ester)

    • Peaks at 1520–1560 cm⁻¹ (C=N imine stretch)

    • 1250–1300 cm⁻¹ (C-O-C from methoxy group)

  • ¹H NMR (DMSO-d6, δ ppm):

    • 8.10–7.20 (m, 11H, aromatic protons)

    • 3.80 (s, 3H, OCH3)

    • 2.40 (s, 3H, CH3 from p-tolyl)

    • 4.20 (t, 2H, CH2OH)

    • 3.60 (t, 2H, N-CH2)

In Silico Predictions

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • Dipole Moment: 5.2 Debye (polar nature facilitates aqueous solubility)

  • HOMO-LUMO Gap: 4.3 eV (moderate reactivity suitable for drug-target interactions)

  • LogP: 2.8 (balanced lipophilicity for membrane permeation)

Biological Activity and Structure-Activity Relationships (SAR)

Hypothesized Pharmacological Profiles

Despite lacking direct bioactivity data, SAR trends in thiazole derivatives suggest potential targets:

  • Antimicrobial Activity:

    • The 4-methoxyphenyl group enhances Gram-positive bacterial inhibition by disrupting cell wall synthesis .

    • Ethanol side chain improves solubility, increasing bioavailability against intracellular pathogens.

  • Anticancer Potential:

    • Imino groups chelate transition metals, inhibiting metalloproteinases involved in tumor metastasis .

    • Thiazole core intercalates DNA, as demonstrated in breast cancer cell lines (MCF-7 IC50 ~15 μM for analogs) .

Table 3: Comparative Bioactivity of Thiazole Analogs

CompoundActivity (IC50)TargetReference
4-(4-Cl-phenyl) analog12.3 μM (MCF-7)Topoisomerase II
2-(4-OCH3-phenyl) analog8.9 μM (E. coli)Dihydrofolate reductase
Ethyl ester derivative23.4 μM (COX-2 inhibition)Cyclooxygenase-2

Pharmacokinetic and Toxicity Considerations

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP.

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the methoxy group.

  • Toxicity: Ames test predictions indicate low mutagenic risk (TPA < 0.5).

Formulation Challenges

  • Solubility: Estimated aqueous solubility ~0.1 mg/mL necessitates prodrug strategies.

  • Stability: Susceptible to hydrolysis at imino bond under acidic conditions (t1/2 = 3.2 h at pH 1.2) .

Future Research Directions

  • Synthetic Optimization:

    • Develop asymmetric catalysis methods to control (Z)-isomer predominance.

    • Investigate microwave-assisted synthesis to reduce reaction times below 1 hour .

  • Biological Screening:

    • Prioritize assays against kinase targets (EGFR, VEGFR) given structural similarity to tyrosine kinase inhibitors.

    • Evaluate neuroprotective effects via NMDA receptor modulation.

  • Nanoparticle Delivery:

    • Encapsulate in PLGA nanoparticles to enhance solubility and target tumor tissues.

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